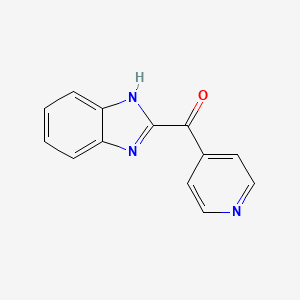

2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole

Descripción

2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyridine and benzodiazole rings

Propiedades

Fórmula molecular |

C13H9N3O |

|---|---|

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

1H-benzimidazol-2-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C13H9N3O/c17-12(9-5-7-14-8-6-9)13-15-10-3-1-2-4-11(10)16-13/h1-8H,(H,15,16) |

Clave InChI |

PZNVZJUOPPHRJA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=NC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole typically involves the condensation of pyridine-4-carboxylic acid with 1H-1,3-benzodiazole under specific reaction conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbonyl bond between the pyridine and benzodiazole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carbonyl Group

The pyridine-4-carbonyl moiety facilitates nucleophilic attacks due to its electron-withdrawing nature. Common reactions include:

-

Amide formation : Reacts with primary/secondary amines to form substituted amides. For example, treatment with piperazine derivatives yields acetamide-linked hybrids (e.g., BZ-III in ).

-

Hydrazide synthesis : Condensation with hydrazines produces hydrazide derivatives, as demonstrated in pyridyl-oxadiazole syntheses (Scheme 24 in ).

Key Data :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide formation | Piperazine, K₂CO₃, acetonitrile, 75°C | 85 | |

| Hydrazide condensation | Hydrazine hydrate, ethanol, reflux | 72–89 |

Electrophilic Aromatic Substitution

The benzodiazole ring undergoes electrophilic substitution at positions activated by nitrogen lone pairs. The pyridine-carbonyl group directs substitutions to specific sites:

-

Halogenation : Chlorination/bromination occurs at the para position of the benzodiazole ring under mild conditions (e.g., Br₂/CH₃COOH) .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively target the C5 position of benzodiazole .

Example :

-

Chlorination of 2-aminobenzothiazole derivatives yields 2-amino-6-thiocyanato benzothiazole (10 ), a precursor for bioactive hybrids .

Condensation Reactions

The carbonyl group participates in Knoevenagel and Claisen-Schmidt condensations:

-

Knoevenagel : Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated derivatives. This method achieved 60–72% yields in solvent-free conditions .

-

Claisen-Schmidt : Condensation with aromatic aldehydes produces chalcone-like structures, as seen in pyrazolo[3,4-b]pyridine syntheses .

Optimized Conditions :

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Pyrimido-benzothiazoles : Reacts with β-ketoesters or malonates to form pyrimido[2,1-b]benzothiazoles (e.g., 6a–g ) in one-pot reactions .

-

Oxadiazoles : Cyclization with acetic anhydride yields 1,3,4-oxadiazole derivatives with antimicrobial activity .

Biological Relevance :

-

Fluorinated derivatives (e.g., 8h ) exhibit enhanced antiviral activity (93% inhibition against H5N1 at 10 µM) .

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as ligands for metal ions:

-

Metal complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antibacterial potency .

Notable Example :

Aplicaciones Científicas De Investigación

2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole is a compound with applications in medicinal chemistry, materials science, and organic chemistry. It is a building block for synthesizing complex heterocyclic compounds and is investigated for its potential as an enzyme inhibitor or receptor ligand. This compound is also explored for potential therapeutic properties, including anticancer and antimicrobial activities, and in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).

Chemical Reactions

this compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can be used. Oxidation may result in the formation of carboxylic acids or ketones.

- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride can be used. Reduction reactions can lead to the formation of alcohols or amines.

- Substitution Nucleophilic substitution reactions with amines or thiols can replace functional groups on the compound, often in the presence of a base like sodium hydroxide . This leads to the formation of substituted benzodiazole derivatives.

Scientific Research

- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.

- Biology It is studied for its potential as an enzyme inhibitor or receptor ligand. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting biochemical pathways. It can also act as an agonist or antagonist, modulating receptor activity and influencing cellular signaling pathways.

- Medicine It is explored for potential therapeutic properties, including anticancer and antimicrobial activities.

- Industry It is utilized in developing advanced materials, such as organic semiconductors and LEDs.

Mecanismo De Acción

The mechanism of action of 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases involved in cancer cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine Derivatives: Compounds such as 2,6-diaminopyridine and 4-aminopyridine share structural similarities with 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole and exhibit similar biological activities.

Benzodiazole Derivatives: Compounds such as 1H-1,3-benzodiazole-5-carboxylic acid and 2-mercaptobenzodiazole are structurally related and have comparable chemical reactivity.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the pyridine and benzodiazole rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile scaffold in drug design and materials science .

Actividad Biológica

2-(Pyridine-4-carbonyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure

The compound features a benzodiazole core substituted with a pyridine-4-carbonyl group. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine and benzodiazole derivatives. For instance, compounds containing the pyridine nucleus have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 10 | S. aureus |

| Control (Ciprofloxacin) | 2 | E. coli |

The above table illustrates the minimum inhibitory concentration (MIC) values for the compound compared to a standard antibiotic, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. It has been observed that this compound can induce apoptosis in cancer cells by modulating key apoptotic markers.

Case Study: Apoptosis Induction

In a study involving colorectal carcinoma cells treated with the compound at varying concentrations, significant increases in pro-apoptotic gene expression were noted:

| Gene | Control Expression | Treated Expression |

|---|---|---|

| Bax | 0.5 | 3.66 |

| p53 | 0.8 | 5.43 |

| Bcl2 | 1.0 | 0.32 |

These results suggest that the compound effectively promotes apoptosis by upregulating pro-apoptotic genes while downregulating anti-apoptotic markers .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings

In vitro assays indicated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential for managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Signal Transduction Pathways : It appears to affect pathways related to apoptosis and inflammation.

- Interaction with DNA : Evidence suggests that it may interact with DNA, leading to fragmentation and cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole and its derivatives?

- Methodological Answer :

- Multicomponent reactions (MCRs) are widely used. For example, 1H-1,3-benzodiazole derivatives can be synthesized via condensation of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with aldehydes and malononitrile under solvent-free conditions, yielding high-purity products .

- Click chemistry (CuAAC) is effective for introducing triazole moieties. Terminal alkynes react with azides in the presence of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to form 1,4-disubstituted triazoles, as demonstrated in hybrid triazole-benzodiazole systems .

- Spectral validation : Products are characterized via IR (C=O stretch ~1670 cm⁻¹), ¹H/¹³C NMR (pyridine protons at δ ~8.5–9.0 ppm), and HRMS (mass accuracy <5 ppm) .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

- Methodological Answer :

- Melting point analysis : Compare experimental values (e.g., 255–257°C for 2-(4-fluorophenyl)-1H-benzodiazole) with literature data .

- Chromatography : Use flash chromatography (cyclohexane/ethyl acetate gradients) to isolate pure compounds (>95% by TLC) .

- Spectroscopic techniques :

- IR : Confirm carbonyl (C=O) and benzodiazole ring vibrations.

- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyridine signals.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 212.075 for C₁₃H₉FN₂) .

Advanced Research Questions

Q. What computational tools are suitable for studying the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock4 to model ligand-receptor interactions. Flexible sidechain docking is critical for analyzing covalently bound ligands (e.g., HIV protease inhibitors) .

- Binding energy validation : Compare docking scores (ΔG ~-9.5 kcal/mol for EGFR inhibitors) with experimental IC₅₀ values. For example, quinoxaline-triazole hybrids showed IC₅₀ = 3.20–5.29 μM against HeLa and MCF-7 cells .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How do structural modifications (e.g., fluorination, triazole substitution) impact the bioactivity of benzodiazole derivatives?

- Methodological Answer :

- Fluorination : Introducing 4-fluorophenyl groups enhances metabolic stability and lipophilicity (LogP = 3.37 for 2-(4-fluorophenyl)-1H-benzodiazole vs. 2.36 for non-fluorinated analogs) .

- Triazole hybrids : Derivatives with triazole-thiazole-acetamide chains (e.g., compound 9c ) showed improved anticancer activity due to hydrogen bonding with EGFR’s Lys745 and Asp855 residues .

- SAR table :

| Substituent | IC₅₀ (μM, MCF-7) | LogP |

|---|---|---|

| 4-Fluorophenyl | 4.20 ± 1.34 | 3.37 |

| 4-Bromophenyl | 3.20 ± 1.32 | 3.89 |

| 4-Methoxyphenyl | 5.29 ± 1.34 | 2.95 |

| Data from |

Q. What experimental strategies resolve contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer :

- Reaction optimization : Vary solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and temperatures. For example, CuAAC yields improved from 54% to 88% by increasing TMS-azide equivalents .

- Bioassay standardization : Use identical cell lines (e.g., HEK 293T) and positive controls (doxorubicin) to normalize IC₅₀ values across studies .

- Statistical validation : Apply ANOVA to compare yields/activity across ≥3 independent trials (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.